3-dimethylamino-N-isopropylpropanamide
Description
3-Dimethylamino-N-isopropylpropanamide (C8H17N3O) is a tertiary amine-containing amide derivative characterized by a dimethylamino group (-N(CH3)2) attached to a propyl chain and an isopropyl substituent on the amide nitrogen. This compound’s structure confers unique physicochemical properties, including moderate polarity due to the amide bond and lipophilicity from the isopropyl group. Such features make it a candidate for applications in pharmaceuticals (e.g., as a prodrug intermediate) or polymer chemistry.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(dimethylamino)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C8H18N2O/c1-7(2)9-8(11)5-6-10(3)4/h7H,5-6H2,1-4H3,(H,9,11) |
InChI Key |
KCCTXRLHDDLCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-{[3-(Dimethylamino)propyl]amino}-N-(2-Methoxyethyl)propanamide (C11H25N3O2)
Structural Differences :
Physicochemical Properties :
- Polarity : The methoxyethyl group introduces ether oxygen, enhancing hydrophilicity compared to the isopropyl group.
Applications : Likely used in drug delivery systems due to balanced lipophilicity-hydrophilicity.
N,N-Dibenzyl-3-[[3-(Dibenzylamino)-3-Oxopropyl]Amino]Propanamide (C31H32N4O2)
Structural Differences :
- Substituents: Bulkier dibenzyl groups replace dimethylamino and isopropyl groups .
- Molecular Weight : Significantly higher (492.61 g/mol) due to aromatic substituents.
Physicochemical Properties :
- Solubility : Reduced water solubility due to hydrophobic benzyl groups.
- Thermal Stability : Enhanced stability from aromatic π-π stacking interactions.
Applications: Potential use in high-performance polymers or as a catalyst ligand.
3-(Dimethylamino)Propylamine (C5H14N2)
Physicochemical Properties :
- Basicity : Higher basicity (pKa ~10.5) due to the amine group, contrasting with the amide’s low basicity (pKa ~-0.5).
- Reactivity : Prone to nucleophilic reactions (e.g., alkylation), unlike the stable amide bond in the target compound.
Applications : Intermediate in surfactant synthesis or epoxy curing agents.
2-(Diisopropylamino)Ethyl Chloride Hydrochloride (C8H19Cl2N)
Structural Differences :
Physicochemical Properties :
- Reactivity : The chloride enables nucleophilic substitution reactions, unlike the inert amide.
- Lipophilicity : Increased due to branched isopropyl groups.
Applications : Precursor in quaternary ammonium compound synthesis.
Research Implications and Gaps
- Drug Design : The isopropyl amide’s lipophilicity may improve blood-brain barrier penetration compared to methoxyethyl derivatives .
- Material Science : Reduced steric hindrance compared to dibenzyl analogs could enhance polymerization efficiency .
- Toxicity: The dimethylamino group’s low basicity may mitigate cytotoxicity observed in amine-rich analogs .
Further studies on synthesis routes, stability, and biological activity are needed to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
